N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine

Catalog No.
S1900553
CAS No.
628725-21-3
M.F
C24H24N6O
M. Wt
412.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazi...

CAS Number

628725-21-3

Product Name

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine

IUPAC Name

6-N-(4-methoxyphenyl)-2-N,4-N-bis(3-methylphenyl)-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C24H24N6O

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C24H24N6O/c1-16-6-4-8-19(14-16)26-23-28-22(25-18-10-12-21(31-3)13-11-18)29-24(30-23)27-20-9-5-7-17(2)15-20/h4-15H,1-3H3,(H3,25,26,27,28,29,30)

InChI Key

KQJHEAUPUFGPOR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)NC4=CC=CC(=C4)C

N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family, characterized by its nitrogen-containing heterocyclic structure. The molecular formula is C24H24N6O, with a molecular weight of 412.5 g/mol. The compound features a 4-methoxyphenyl group attached to one nitrogen atom and two m-tolyl groups attached to the other two nitrogen atoms in the triazine ring. This unique arrangement contributes to its potential chemical reactivity and biological activity .

Molecular Structure Analysis

The structure of this compound indicates a planar aromatic system typical of triazines, which may influence its physical properties such as solubility and stability. The presence of bulky groups like methoxyphenyl and m-tolyl can affect steric hindrance and electronic distribution within the molecule.

. They can act as both nucleophiles and electrophiles depending on the reaction conditions. For instance:

  • Nucleophilic Reactions: The nitrogen atoms in the triazine can participate in nucleophilic substitution reactions with electrophiles.
  • Electrophilic Reactions: The aromatic rings can undergo electrophilic aromatic substitution, influenced by the electron-donating effects of the methoxy and methyl groups .

Reactivity may also be enhanced by the presence of functional groups that can stabilize intermediates or transition states during reactions.

Synthesis of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine typically involves multi-step organic reactions:

  • Formation of Triazine Core: The initial step usually involves forming the triazine ring through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Subsequent steps may include introducing the 4-methoxyphenyl and m-tolyl groups via nucleophilic substitution or coupling reactions.
  • Purification: Final products are often purified through crystallization or chromatography techniques to isolate the desired compound from by-products .

This compound has potential applications in various fields:

  • Pharmaceuticals: Given its possible biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Materials Science: Its unique structural properties could be useful in developing new materials with specific electronic or optical characteristics .

Interaction studies involving N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine could focus on:

  • Protein Binding: Investigating how this compound interacts with specific proteins could provide insights into its mechanism of action.
  • Cellular Uptake: Understanding how effectively it enters cells can inform on its potential therapeutic efficacy.

Several compounds share structural similarities with N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine. Here are a few notable examples:

Compound NameCAS NumberKey Features
2,4,6-Tri-m-tolyl-1,3,5-triazine6726-45-0Lacks methoxy group; simpler structure
N2,N4,N6-Tri-m-tolyl-1,3,5-triazine628725-21-3Similar core structure but different substituents
N2-(4-Methoxyphenyl)-N4,N6-bis(3-methylphenyl)-1,3,5-triazine11582336Contains similar phenolic substitutions

Uniqueness

The uniqueness of N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine lies in its specific combination of functional groups that may enhance its reactivity and biological activity compared to other triazines. The presence of both methoxy and m-tolyl groups provides distinct chemical properties that could be optimized for various applications.

XLogP3

6.3

Wikipedia

2,4-Bis(3-methylphenylamino)-6-(4-methoxyphenylamino)-1,3,5-triazine

Dates

Modify: 2023-07-21

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